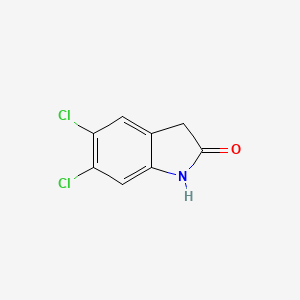
5,6-二氯吲哚-2-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6-Dichloroindolin-2-one, also known as DCIO or NSC 75358, is a synthetic compound that belongs to the family of indolinones. It has a molecular formula of C8H5Cl2NO and an average mass of 202.037 Da .
Synthesis Analysis
5,6-Dichloroindolin-2-one is used in the synthesis of various drugs, which are essential for the treatment of various diseases . It is a white to light yellow crystalline powder with a melting point of 242-246°C . It is soluble in most organic solvents, such as methanol, ethanol, and acetone, but insoluble in water . This makes it an ideal intermediate for the synthesis of a wide range of organic compounds .Molecular Structure Analysis
The molecular structure of 5,6-Dichloroindolin-2-one is determined by methods such as single-crystal X-ray diffraction (SC-XRD) analysis . The structure of organic compounds, including their absolute configuration, is extremely critical to the activity of medicines .Chemical Reactions Analysis
5,6-Dichloroindolin-2-one is commonly used as a building block in the synthesis of other chemicals, such as pharmaceutical intermediates, agrochemicals, and dyes . One of the key advantages of 5,6-Dichloroindolin-2-one is its stability .Physical And Chemical Properties Analysis
5,6-Dichloroindolin-2-one is a white to light yellow crystalline powder . It is soluble in most organic solvents, such as methanol, ethanol, and acetone, but insoluble in water . The physical properties of a compound like 5,6-Dichloroindolin-2-one, such as hardness, topography, and hydrophilicity, are known to be important parameters in the biological evaluation of materials .科学研究应用
Antiviral and Antimicrobial Applications
5,6-Dichloroindolin-2-one: derivatives have been studied for their potential as antiviral and antimicrobial agents. Research indicates that certain indole derivatives exhibit inhibitory activity against a range of viruses, including influenza A and Coxsackie B4 virus . These compounds could be pivotal in the development of new treatments for viral infections, contributing to the field of antiviral drug discovery.
Anticancer Research
Indole compounds, including 5,6-Dichloroindolin-2-one , are being explored for their anticancer properties. They have shown promise in in vitro studies for antiproliferative effects against various cancer cell lines, such as cervical carcinoma and leukemia . This opens up possibilities for the compound to be used in the synthesis of new chemotherapeutic agents.
Agricultural Chemicals
In agriculture, 5,6-Dichloroindolin-2-one may have applications as a precursor for the synthesis of agrochemicals. While specific uses in agriculture are not well-documented, the broader class of indolines to which it belongs is often explored for plant growth regulation and protection against pests .
Material Science
The indoline structure of 5,6-Dichloroindolin-2-one is of interest in material science for the development of novel materials with specific properties. Its derivatives could be used in the creation of new polymers or coatings with unique characteristics, such as enhanced durability or specialized conductivity .
Biotechnology Tools
5,6-Dichloroindolin-2-one: and its derivatives can be important in biotechnology for the development of new biochemical assays or as building blocks for complex molecules used in various biotechnological applications . They may play a role in enzymatic reactions or as part of the molecular scaffolding in the design of new bioactive compounds.
Environmental Applications
Research into the environmental applications of 5,6-Dichloroindolin-2-one is still emerging. However, its potential for use in environmental remediation or as a component in the synthesis of environmentally friendly chemicals is an area of interest. This could include the development of new methods for pollution control or the creation of sustainable alternatives to current hazardous substances .
安全和危害
作用机制
Target of Action
5,6-Dichloroindolin-2-one is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic derivatives . .
Mode of Action
It’s known that drugs generally work by binding to a receptor, which triggers a series of biochemical reactions leading to a cellular response . Given that 5,6-Dichloroindolin-2-one is an indole derivative, it’s likely that it follows a similar mechanism.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.
Result of Action
They also induced cell cycle arrest in the S phase and initiated mitochondrial apoptosis
Action Environment
It’s known that environmental factors such as light, temperature, metal ions, water, oxygen, and altitude can impact the metabolism of chlorophyll, a compound that shares the indole structure . It’s possible that similar environmental factors could influence the action of 5,6-Dichloroindolin-2-one.
属性
IUPAC Name |
5,6-dichloro-1,3-dihydroindol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2NO/c9-5-1-4-2-8(12)11-7(4)3-6(5)10/h1,3H,2H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADDAYZCZQHOPJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=C(C=C2NC1=O)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30449246 |
Source


|
| Record name | 5,6-Dichloroindolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30449246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dichloroindolin-2-one | |
CAS RN |
71293-59-9 |
Source


|
| Record name | 5,6-Dichloroindolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30449246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

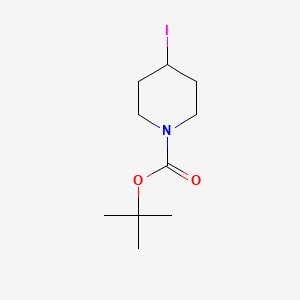
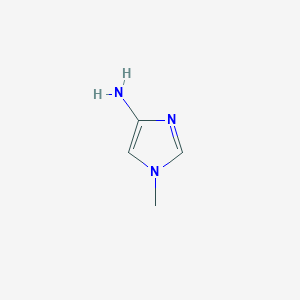
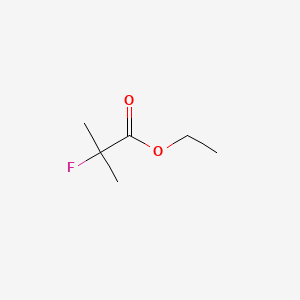
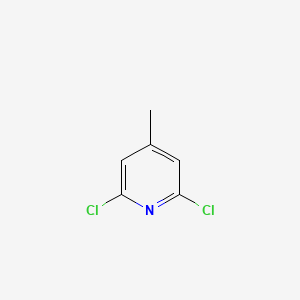







![2-[(tert-Butoxycarbonyl)amino]-3-(trifluoromethoxy)benzoic acid](/img/structure/B1311346.png)

